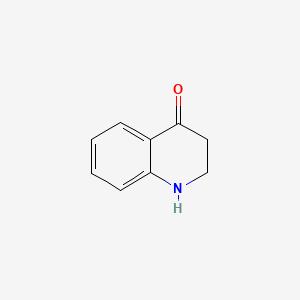

2,3-dihydro-1H-quinolin-4-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,3-dihydro-1H-quinolin-4-one and its derivatives has seen various innovative approaches aimed at improving efficiency, yield, and environmental sustainability. Lei et al. (2011) described a green and rapid procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives through a one-pot condensation process involving 4-hydroxyquinolin-2(1H)-one, highlighting the method's simplicity and reduced environmental impact (Lei, Ma, & Hu, 2011). Similarly, Peng et al. (2018) developed a palladium-catalyzed synthesis for quinolin-2(1H)-ones from quinoline N-oxides, demonstrating the method's mild conditions and avoidance of protection against air and moisture, which underscores the evolving strategies toward more accessible and sustainable synthesis methods (Peng et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity : Economical and environmentally friendly synthesis methods for quinolin-2-ones, including 2,3-dihydro-1H-quinolin-4-one derivatives, have been developed. Some of these compounds exhibit antibacterial properties against both Gram-positive and Gram-negative microorganisms (Zarenezhad et al., 2014).

Structural Analysis for Various Applications : Quinolinones, including 2,3-dihydro-1H-quinolin-4-one derivatives, are considered useful building blocks for applications in fields like pharmacy, medicine, physics, and engineering. Structural analysis of these compounds provides insights into their potential applications (Michelini et al., 2019).

Biologically Active Derivatives : Biologically active derivatives of 2,3-dihydro-1H-quinolin-4-one have been synthesized, employing microwave-assisted organic synthesis. These derivatives have potential applications in biological and medicinal fields (Glasnov et al., 2005).

Natural Occurrence and Cytotoxic Studies : Natural derivatives of 2,3-dihydro-1H-quinolin-4-one have been isolated from Streptomyces sp. and evaluated for cytotoxic activities against cancer cell lines and antimicrobial activities (Mahmoud et al., 2018).

Fluorescent Sensor and Cancer Treatment Docking Studies : 2,3-dihydro-quinazolin-4(1H)-one, a related compound, was synthesized as a selective fluorescent sensor for Hg2+ ion detection and evaluated as an inhibitor for the 5ACC enzyme in cancer treatment (Ziarani et al., 2022).

Potential as Rho-Kinase Inhibitors : Substituted 2,3-dihydro-1H-quinolin-2-ones have been synthesized and investigated for their potential as Rho-kinase inhibitors, which are significant in the context of arterial hypertension (Letellier et al., 2008).

Norepinephrine Reuptake Inhibitors : 1-Aryl-3,4-dihydro-1H-quinolin-2-one derivatives have been identified as potent and selective norepinephrine reuptake inhibitors, with potential implications in neuroscience and pharmacology (Beadle et al., 2005).

Safety And Hazards

Direcciones Futuras

In recent years, the use of green chemistry and alternative strategies are being explored to prepare diverse DHQ derivatives . This compound is used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .

Propiedades

IUPAC Name |

2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWPZNOVIHAWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276195 | |

| Record name | 2,3-dihydro-1H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dihydro-1H-quinolin-4-one | |

CAS RN |

4295-36-7 | |

| Record name | 2,3-dihydro-1H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

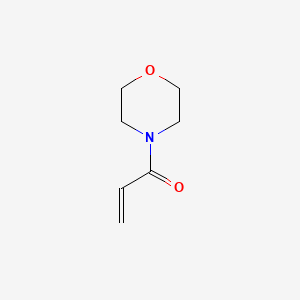

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,7R,9R,11R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol](/img/structure/B1203745.png)

![Ethanaminium, N-[6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethyl-, chloride](/img/structure/B1203752.png)